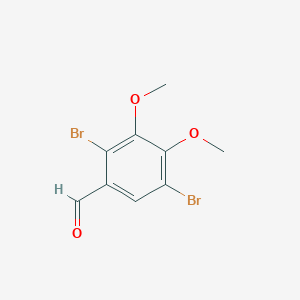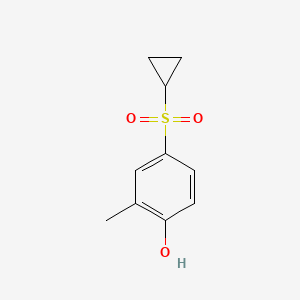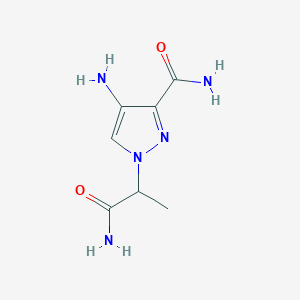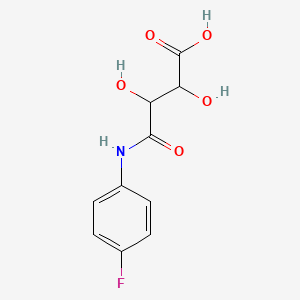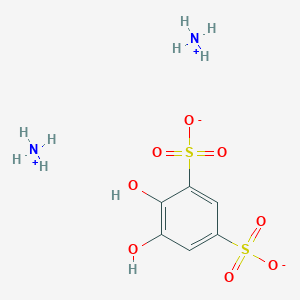
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of benzene with two hydroxyl groups and two sulfonate groups attached to the benzene ring. This compound is often used in scientific research due to its ability to interact with metal ions and its antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate can be synthesized through the sulfonation of 4,5-dihydroxybenzene. The reaction typically involves the use of sulfuric acid and ammonium hydroxide. The process includes the following steps:
Sulfonation: 4,5-dihydroxybenzene is treated with sulfuric acid to introduce sulfonate groups.
Neutralization: The resulting sulfonated product is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 4,5-dihydroxybenzene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with ammonium hydroxide, and the product is purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the primary products.
Substitution: Various substituted derivatives of the original compound are formed.
Aplicaciones Científicas De Investigación
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions and as an antioxidant.
Biology: It is employed in studies involving oxidative stress and free radical scavenging.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to chelate metal ions and scavenge free radicals. The hydroxyl groups on the benzene ring can donate electrons to metal ions, forming stable complexes. Additionally, the compound can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4,5-dihydroxybenzene-1,3-disulfonate
- Lithium 4,5-dihydroxybenzene-1,3-disulfonate
- Potassium 4,5-dihydroxybenzene-1,3-disulfonate
Uniqueness
Ammonium 4,5-dihydroxybenzene-1,3-disulfonate is unique due to its specific ammonium ion, which can form extensive hydrogen-bonding arrays with surrounding molecules. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the development of bioadhesives and in studies of charge transfer in solid-state fuel cells .
Propiedades
Fórmula molecular |
C6H12N2O8S2 |
|---|---|
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
diazanium;4,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 |
Clave InChI |
QRHVTKBSFOFYHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
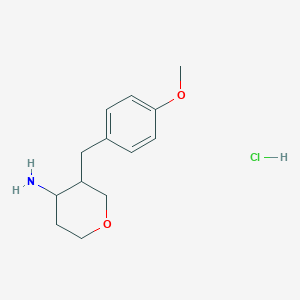
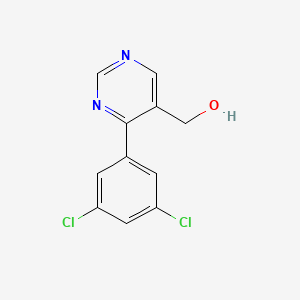
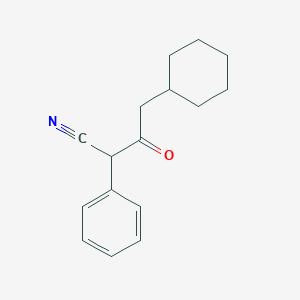

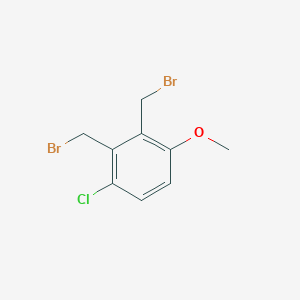
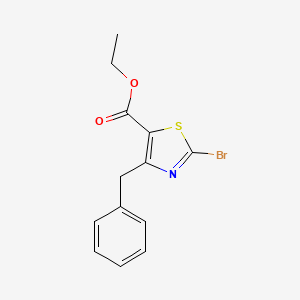

![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
